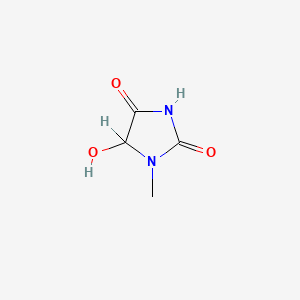

5-Hydroxy-1-methylhydantoin

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von NZ-419 beinhaltet die Hydroxylierung von 1-Methylhydantoin. Die Reaktion erfordert typischerweise ein Hydroxylierungsmittel wie Wasserstoffperoxid oder ein ähnliches Oxidationsmittel unter kontrollierten Bedingungen. Die Reaktion wird in einem wässrigen Medium in einem Temperaturbereich von 50-70 °C durchgeführt, um eine optimale Ausbeute und Reinheit zu gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion von NZ-419 folgt einem ähnlichen Syntheseweg, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Reaktanten und Lösungsmitteln in Industriequalität, wobei strenge Qualitätskontrollmaßnahmen die Konsistenz und Reinheit gewährleisten. Die Reaktion wird typischerweise in großen Reaktoren durchgeführt, wobei Temperatur, pH-Wert und Reaktionsverlauf kontinuierlich überwacht werden .

Chemische Reaktionsanalyse

Reaktionstypen

NZ-419 unterliegt aufgrund seiner Hydroxyl- und Imidazolidin-Funktionsgruppen hauptsächlich Oxidations- und Reduktionsreaktionen. Es kann auch an Substitutionsreaktionen, insbesondere nukleophilen Substitutionen, teilnehmen, da seine reaktive Hydroxylgruppe vorhanden ist .

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid

Substitution: Alkylhalogenide, Acylchloride

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene hydroxylierte und methylierte Derivate von NZ-419, die die Kernstruktur des Imidazolidins beibehalten .

Wissenschaftliche Forschungsanwendungen

Chemie: Als Modellverbindung zur Untersuchung von antioxidativen Mechanismen und der Hydroxylradikal-Fängung verwendet.

Biologie: Untersucht auf seine Rolle beim Schutz von Zellen vor oxidativem Stress.

Medizin: Als Therapeutikum für chronische Nierenerkrankungen untersucht, wo es in vorklinischen Studien vielversprechend bei der Hemmung des Fortschreitens der Krankheit gezeigt hat

Wirkmechanismus

NZ-419 entfaltet seine Wirkung hauptsächlich durch seine antioxidativen Eigenschaften. Es fängt Hydroxylradikale ab und reduziert so oxidativen Stress in Zellen. Diese Wirkung trägt zum Schutz von Zellbestandteilen vor oxidativem Schaden bei. Die Verbindung zielt auf Pfade ab, die an der Reaktion auf oxidativen Stress beteiligt sind, darunter der Nrf2-Pfad, der die Expression von antioxidativen Proteinen reguliert .

Analyse Chemischer Reaktionen

Types of Reactions

NZ-419 primarily undergoes oxidation and reduction reactions due to its hydroxyl and imidazolidine functional groups. It can also participate in substitution reactions, particularly nucleophilic substitutions, given the presence of its reactive hydroxyl group .

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions include various hydroxylated and methylated derivatives of NZ-419, which retain the core imidazolidine structure .

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

One of the primary applications of HMH is its role as an antioxidant. Research indicates that HMH exhibits significant hydroxyl radical scavenging ability, which can protect cells from oxidative stress. In a study, HMH was shown to inhibit the formation of reactive oxygen species, thereby reducing cellular damage in various models of oxidative stress .

Case Study: Protection Against Lung Injury

A notable case study involved the use of HMH in protecting against lung injury induced by paraquat (PQ), a herbicide known for its toxicity. In this study, mice treated with HMH demonstrated reduced levels of malondialdehyde and TNF-α, markers of oxidative stress and inflammation, compared to control groups .

| Group | LDH (U/mg prot) | SOD (U/mg prot) | MDA (μmol/mg prot) |

|---|---|---|---|

| Control | 8.91 ± 1.76 | 272.8 ± 2.54 | 0.13 ± 0.05 |

| HMH | 15.06 ± 4.74 | 177.8 ± 1.10 | 0.299 ± 0.046 |

| PQ Poisoning | 19.23 ± 1.80 | 172.2 ± 2.54 | 0.535 ± 0.064 |

This data suggests that HMH may serve as a therapeutic agent in conditions characterized by oxidative damage, particularly lung injuries caused by toxic substances .

Role in Renal Protection

Hydantoin derivatives, including HMH, have been investigated for their protective effects on renal function during toxic exposures. The compound's ability to mitigate renal failure has been highlighted in various studies, suggesting its potential use in clinical settings for patients suffering from acute kidney injury due to nephrotoxins .

Metabolic Pathways

Research has elucidated the metabolic pathways involving HMH, particularly its formation from creatinine through microbial deamination processes in the gastrointestinal tract . This pathway is significant as it indicates a natural occurrence of HMH within mammalian systems, potentially influencing metabolic health.

DNA Repair Mechanisms

HMH also plays a role in DNA repair processes as a substrate for DNA glycosylases involved in base excision repair (BER). Studies have shown that oxidized forms of hydantoins can trap DNA glycosylases irreversibly, highlighting their importance in maintaining genomic integrity under oxidative stress conditions .

Wirkmechanismus

NZ-419 exerts its effects primarily through its antioxidant properties. It scavenges hydroxyl radicals, thereby reducing oxidative stress within cells. This action helps in protecting cellular components from oxidative damage. The compound targets pathways involved in oxidative stress response, including the Nrf2 pathway, which regulates the expression of antioxidant proteins .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Kreatinin: Ein Vorläufer von NZ-419, der ebenfalls an der Reaktion auf oxidativen Stress beteiligt ist.

Methylguanidin: Ein weiterer Kreatininmetabolit mit antioxidativen Eigenschaften.

Hydroxyharnstoff: Teilt ähnliche Hydroxylradikal-Fängereigenschaften.

Einzigartigkeit von NZ-419

NZ-419 ist einzigartig in seiner Doppelfunktion als Kreatininmetabolit und intrinsisches Antioxidans. Seine Fähigkeit, das Fortschreiten chronischer Nierenerkrankungen zu hemmen, unterscheidet es von anderen ähnlichen Verbindungen. Darüber hinaus hebt seine spezifische Wirkung auf den Nrf2-Pfad sein Potenzial als zielgerichtetes Therapeutikum hervor .

Biologische Aktivität

5-Hydroxy-1-methylhydantoin (HMH), also known as NZ-419, is a metabolite of creatinine that exhibits significant biological activity, particularly as an antioxidant. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Antioxidant Properties

Intrinsic Antioxidant Activity

HMH has been identified as an intrinsic antioxidant capable of scavenging reactive oxygen species (ROS), particularly hydroxyl radicals (). This property is crucial in mitigating oxidative stress-related damage in various biological systems. In studies involving paraquat (PQ)-induced toxicity, HMH demonstrated protective effects against renal and pulmonary damage by enhancing superoxide dismutase (SOD) activity and reducing malondialdehyde (MDA) levels, which are markers of oxidative stress .

Mechanism of Action

The protective mechanism of HMH involves its ability to modulate metabolic pathways associated with oxidative stress. In a study examining PQ toxicity, it was found that HMH administration led to significant alterations in several metabolic pathways, including glutathione metabolism and the citrate cycle. Specifically, HMH treatment resulted in increased SOD activity and decreased MDA levels compared to control groups exposed to PQ .

Therapeutic Applications

Chronic Kidney Disease

HMH has shown promise in the management of chronic kidney disease (CKD). In animal models, HMH was found to inhibit the progression of CKD by reducing oxidative stress and inflammation within renal tissues. Its hydroxyl radical scavenging ability positions it as a potential therapeutic agent in clinical settings .

Lung Injury Protection

Research indicates that HMH can protect against lung injury induced by PQ poisoning. In a controlled study, mice treated with HMH after PQ exposure exhibited lower levels of inflammatory markers such as TNF-α and LDH compared to untreated controls. This suggests that HMH may serve as a protective agent against lung damage caused by environmental toxins .

Table 1: Effects of HMH on Oxidative Stress Markers in PQ Poisoning Models

| Group | MDA (μmol/mg protein) | SOD (U/mg protein) |

|---|---|---|

| Control | 0.13 ± 0.05 | 272.8 ± 2.54 |

| PQ Poisoning | 0.54 ± 0.06 | 172.2 ± 2.54 |

| HMH Treatment | 0.29 ± 0.10 | 179.7 ± 8.37 |

Data indicates that HMH treatment significantly reduced MDA levels and increased SOD activity compared to the PQ poisoning group .

Clinical Development

HMH is currently under clinical development for its potential use in treating CKD, specifically targeting patients in stages 3 and 4 of the disease progression. The ongoing Phase II clinical trials aim to establish its efficacy and safety profile in humans .

Eigenschaften

IUPAC Name |

5-hydroxy-1-methylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O3/c1-6-3(8)2(7)5-4(6)9/h3,8H,1H3,(H,5,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPSFNXFLBMJUQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(=O)NC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501004466 | |

| Record name | 4,5-Dihydroxy-1-methyl-1,5-dihydro-2H-imidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501004466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84210-26-4 | |

| Record name | 5-Hydroxy-1-methylhydantoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84210-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxy-1-methylhydantoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084210264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dihydroxy-1-methyl-1,5-dihydro-2H-imidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501004466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-HYDROXY-1-METHYLHYDANTOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N94NJW8HQH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.